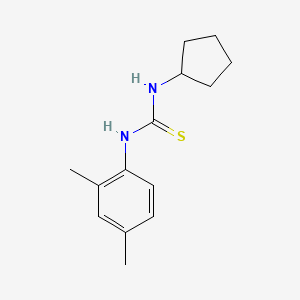
N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea, also known as CPDT, is a synthetic compound that belongs to the class of thiourea derivatives. CPDT has been widely studied for its potential use in scientific research applications due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in the regulation of cellular signaling pathways. By inhibiting PTPs, N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea can modulate the activity of various signaling pathways, leading to its anti-inflammatory, anti-tumor, and anti-viral effects.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea has also been shown to induce apoptosis in cancer cells and to inhibit viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in scientific research applications. However, there are also some limitations to its use. N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea is not very water-soluble, which can make it difficult to use in some experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea. One area of research is to further investigate its mechanism of action and its effects on cellular signaling pathways. Another area of research is to explore its potential use in the treatment of various diseases, such as cancer and viral infections. Finally, there is a need to develop more water-soluble derivatives of N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea to improve its usability in lab experiments.
Conclusion:
In conclusion, N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea is a synthetic compound that has been extensively studied for its potential use in scientific research applications. It has anti-inflammatory, anti-tumor, and anti-viral properties, and it has been shown to modulate cellular signaling pathways by inhibiting PTPs. N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea has several advantages for use in lab experiments, but there are also some limitations to its use. Future research directions include further investigation of its mechanism of action and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea involves the reaction of cyclopentylamine with 2,4-dimethylphenyl isothiocyanate. The reaction is carried out in anhydrous ethanol under reflux conditions, and the resulting product is purified using recrystallization. N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea is a white crystalline solid with a melting point of 176-178°C.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea has been extensively studied for its potential use in scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea has been used in studies to investigate the role of oxidative stress in various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in the treatment of cancer, HIV, and other viral infections.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(2,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-10-7-8-13(11(2)9-10)16-14(17)15-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCMFEJAAHOTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200706 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Cyclopentyl-3-(2,4-dimethylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5692712.png)
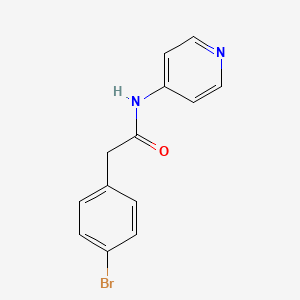
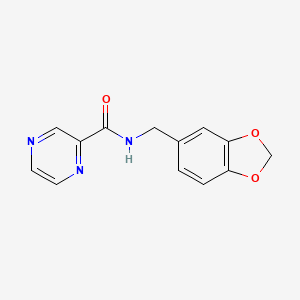
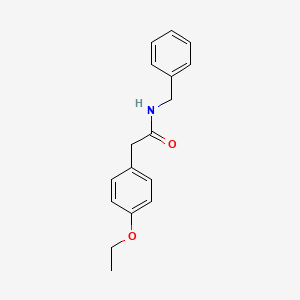
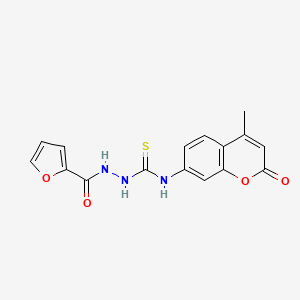
![[(2,6-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5692753.png)
![2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)
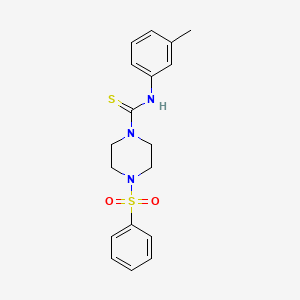
![N-[2-(3-chlorophenyl)ethyl]-3,4-difluorobenzenesulfonamide](/img/structure/B5692763.png)
![methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5692771.png)
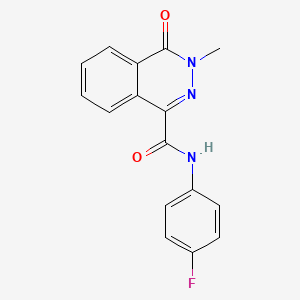
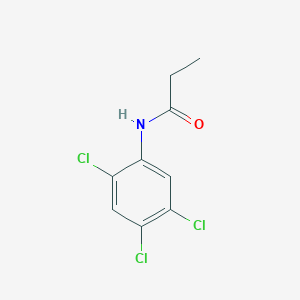
![N-isopropyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5692809.png)
![3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)